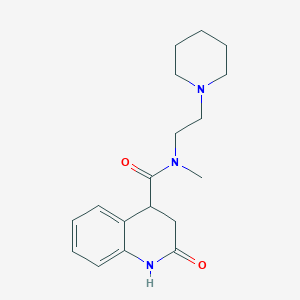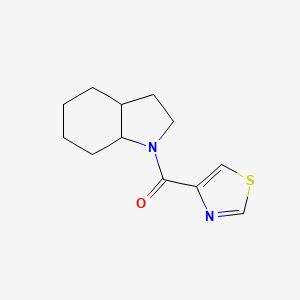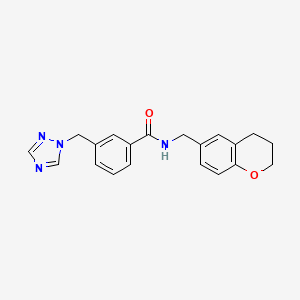
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone, also known as MFPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its unique structure makes it a promising candidate for research in the areas of medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone exerts its effects through a complex mechanism of action that involves binding to specific receptors and enzymes in the brain. Studies have shown that (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone can modulate the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to bind to certain receptors in the brain, leading to changes in signaling pathways and ultimately affecting neuronal function.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various systems. In the brain, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to improve cognitive function and memory retention in animal models. Additionally, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects, potentially protecting against damage caused by oxidative stress and inflammation. Outside of the brain, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects in various cell types, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone is its unique structure, which makes it a promising candidate for drug discovery and medicinal chemistry research. Additionally, the complex mechanism of action of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone provides researchers with a range of potential targets for further investigation. However, the synthesis of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone is a complex and time-consuming process, which may limit its widespread use in laboratory settings. Additionally, the potential toxicity of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has not been fully explored, which may limit its use in certain applications.
Orientations Futures
Despite the challenges associated with (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone, there are a number of potential future directions for research in this area. One potential avenue is the development of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the biochemical and physiological effects of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone may reveal new applications in the treatment of other diseases. Finally, continued research into the synthesis and purification of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone may lead to more efficient and cost-effective methods for its production, potentially increasing its accessibility to researchers.
Méthodes De Synthèse
The synthesis of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-methylfuran-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-phenylpyrrolidine to form the final product, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone. The synthesis of (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Applications De Recherche Scientifique
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has shown potential as a lead compound for the development of drugs targeting various biological pathways. Recent studies have demonstrated that (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone can modulate the activity of certain enzymes and receptors in the brain, leading to potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone has shown promise as a tool for studying the structure and function of certain proteins involved in these diseases.
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-14(9-11-19-12)16(18)17-10-5-8-15(17)13-6-3-2-4-7-13/h2-4,6-7,9,11,15H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZZLZABLDHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-(2-phenylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-trimethyl-3-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B7563657.png)

![[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7563676.png)

![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7563697.png)


![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)
![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)
![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)
